2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole
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Overview
Description
2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining pyrazole and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of a copper-catalyzed condensation reaction with nitriles, which provides high yields and functional group tolerance . Another approach involves the use of iodine as a catalyst in a condensation reaction with aldehydes in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis, which accelerates the reaction and improves yield. The use of recyclable ionic liquids as solvents and catalysts is also explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane (DMP) to form corresponding oxides.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions using reagents like halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in ambient conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in the treatment of Alzheimer’s disease, it inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound also modulates amyloid-beta aggregation, reducing the formation of plaques associated with the disease .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrazolo[5,4-g]benzothiazole
- 2-Methylpyrazolo[4,5-g]benzothiazole
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Compared to other similar compounds, it exhibits better stability and efficacy in various applications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
18035-13-7 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.263 |
IUPAC Name |
2,6-dimethylpyrazolo[3,4-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H9N3S/c1-6-12-8-3-4-9-7(10(8)14-6)5-11-13(9)2/h3-5H,1-2H3 |
InChI Key |
IJFYUZVLIMROOB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N(N=C3)C |
Synonyms |
6H-Pyrazolo[3,4-g]benzothiazole,2,6-dimethyl-(8CI) |
Origin of Product |
United States |
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